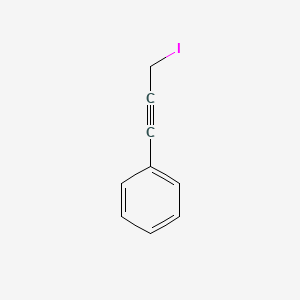

(3-Iodoprop-1-yn-1-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodoprop-1-ynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYKQFFZCDBZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534710 | |

| Record name | (3-Iodoprop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73513-15-2 | |

| Record name | (3-Iodoprop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodoprop 1 Yn 1 Yl Benzene

Direct Iodination Strategies for Precursors to (3-Iodoprop-1-yn-1-yl)benzene

Direct iodination strategies focus on introducing the iodine atom onto a pre-existing phenylpropargyl structure. This is often a more convergent approach, leveraging readily available starting materials.

Iodination of Propargyl Alcohols: Conversion of (3-Hydroxyprop-1-yn-1-yl)benzene to this compound

A prominent pathway to this compound involves the direct conversion of its corresponding alcohol precursor, (3-Hydroxyprop-1-yn-1-yl)benzene, also known as 3-phenyl-2-propyn-1-ol. This transformation is a cornerstone of propargylic halide synthesis. A variety of reagents and conditions have been developed to effect this conversion, often aiming for mild conditions to avoid potential side reactions like rearrangements.

One of the most effective methods for this transformation is the use of triphenylphosphine (B44618) in combination with iodine. thieme-connect.de This reagent system provides a neutral environment for the reaction, which is crucial for minimizing the risk of the propargylic-allenic rearrangement, a common side reaction in the synthesis of propargylic iodides. thieme-connect.de Other successful reagent combinations for this conversion include triphenyl phosphite (B83602)/iodomethane and cesium iodide/boron trifluoride–diethyl ether complex. thieme-connect.de

The table below summarizes some of the key reagent systems used for the conversion of propargylic alcohols to propargylic iodides.

Table 1: Reagent Systems for the Conversion of Propargylic Alcohols to Propargylic Iodides

| Reagent System | Reaction Conditions | Advantages |

| Triphenylphosphine / Iodine | Neutral | Minimizes propargylic-allenic rearrangement |

| Triphenyl phosphite / Iodomethane | Not specified | High yields reported |

| Cesium iodide / Boron trifluoride–diethyl ether complex | Not specified | High yields reported |

This table summarizes common reagent systems for the general conversion of propargyl alcohols to propargyl iodides. Specific conditions for (3-Hydroxyprop-1-yn-1-yl)benzene may vary.

Halogen-Exchange Reactions for Propargylic Iodine Introduction in this compound

Halogen-exchange reactions, particularly the Finkelstein reaction, offer another viable route to this compound. This method involves the treatment of a propargylic halide, such as (3-Bromoprop-1-yn-1-yl)benzene or (3-Chloroprop-1-yn-1-yl)benzene, with an iodide salt, typically sodium iodide in acetone (B3395972).

While the Finkelstein reaction is a powerful tool, its application to propargylic systems requires careful consideration due to the potential for propargylic-allenic rearrangement. thieme-connect.de However, for C1-substituted 3-bromo- (B131339) and 3-chloroprop-1-yne derivatives, the iodination with sodium iodide under Finkelstein conditions proceeds smoothly. thieme-connect.de The success of this reaction is often dependent on the specific substrate and reaction conditions. For instance, the reaction of 3-bromoprop-1-yne with sodium iodide in anhydrous acetone or ethanol (B145695) can lead to an equilibrium mixture containing significant amounts of the allenic iodide. thieme-connect.de

Recent advancements have shown that the use of a copper catalyst can facilitate the halogen-exchange of vinyl bromides to vinyl iodides under mild conditions, a strategy that could potentially be adapted for propargylic systems. organic-chemistry.org

Regioselective and Stereoselective Iodination Approaches for this compound

Achieving regioselectivity in the iodination of phenylpropargyl systems is crucial to ensure the formation of the desired this compound isomer. For instance, in the iodination of 3-phenyl-2-propyn-1-ol, the reaction must selectively target the hydroxyl group for substitution rather than adding to the alkyne. The use of reagents like triphenylphosphine and iodine under neutral conditions helps to ensure this selectivity. thieme-connect.de

In a different context, the regioselective iodination at the C-4 position of a pyrrole (B145914) derivative was achieved using iodine monochloride, highlighting the importance of reagent choice in directing the position of iodination. ntu.edu.sg While not directly applied to this compound synthesis, this demonstrates the principle of achieving regioselectivity through specific iodinating agents.

Stereoselectivity is not a factor in the synthesis of this compound itself, as the iodinated carbon is not a stereocenter. However, in related systems, stereoselective methods for the synthesis of vinyl iodides have been developed. For example, the reaction of styrylsulfonium salts with zinc powder proceeds with complete retention of stereochemistry. organic-chemistry.org

Construction of the Phenyl-Propargyl Scaffold Followed by Functionalization to this compound

Palladium-Catalyzed Coupling Reactions for Phenylalkyne Core Formation (e.g., Sonogashira variants)

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst, is highly effective for constructing the phenylalkyne core of this compound. wikipedia.orgorganic-chemistry.org

In a typical Sonogashira reaction to form a precursor to this compound, an aryl halide like iodobenzene (B50100) would be coupled with a terminal alkyne such as propargyl alcohol. The reaction is generally carried out under mild conditions, often at room temperature, and in the presence of a mild base. wikipedia.org Numerous variations of the Sonogashira reaction have been developed, including copper-free versions, which can be beneficial for certain substrates. organic-chemistry.org

The table below provides a general overview of the components of a Sonogashira coupling reaction.

Table 2: Key Components of the Sonogashira Coupling Reaction

| Component | Example | Role |

| Palladium Catalyst | [Pd(PPh₃)₄], [Pd(PPh₃)₂Cl₂] | Catalyzes the cross-coupling |

| Copper(I) Co-catalyst | CuI | Facilitates the reaction |

| Aryl/Vinyl Halide | Iodobenzene | Phenyl group source |

| Terminal Alkyne | Propargyl alcohol | Propargyl group source |

| Base | Triethylamine, Pyrrolidine | Neutralizes the HX by-product |

| Solvent | THF, DMF, Water | Reaction medium |

This table outlines the general components for a Sonogashira coupling. Specific reagents and conditions would be chosen based on the desired product.

Late-Stage Propargylic Iodination for this compound Synthesis

Late-stage functionalization refers to the introduction of a functional group, in this case, iodine, at a late step in a synthetic sequence. This approach is particularly valuable in the synthesis of complex molecules and for creating libraries of related compounds.

Once the phenyl-propargyl scaffold has been assembled, for example, through a Sonogashira coupling to produce 3-phenyl-1-propyne, a subsequent propargylic iodination can be performed to yield this compound. This iodination can be achieved using various iodinating agents. N-Iodosuccinimide (NIS) is a common and effective electrophilic iodinating agent that can be used for this purpose. researchgate.netorganic-chemistry.org The reactivity and selectivity of the iodination can be influenced by the choice of solvent and the presence of catalysts. organic-chemistry.orgorganic-chemistry.org

Recent developments in C-H activation have also opened up new avenues for late-stage iodination. nih.govnih.gov While these methods have been primarily demonstrated for the iodination of arenes, the underlying principles could potentially be adapted for the propargylic C-H iodination of a suitable phenylpropargyl precursor.

Alternative Synthetic Routes to this compound

Beyond traditional synthetic methods, researchers have explored alternative pathways to synthesize this compound, focusing on radical-mediated reactions and the implementation of flow chemistry.

Radical reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing iodoalkynes, radical-mediated pathways can provide alternatives to traditional ionic reactions. While specific examples detailing the radical-mediated synthesis of this compound are not extensively documented in the provided results, the general principles of radical chemistry suggest potential routes. For instance, a radical cyclization approach has been utilized for the synthesis of spiro[cycl... from N-aryl-2-arylbenzamide, demonstrating the utility of radical reactions in complex molecule synthesis. researchgate.net The involvement of radical intermediates has also been observed in the conversion of methane (B114726) to benzene (B151609) over certain catalysts, highlighting the role of species like methyl and propargyl radicals in the formation of complex hydrocarbons. d-nb.info

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering advantages in safety, efficiency, and scalability over traditional batch processes. ncl.res.inresearchgate.net This methodology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. ncl.res.in

The application of continuous flow systems is particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation. ncl.res.in For instance, continuous flow processes have been successfully developed for the nitration of aromatic compounds, achieving high yields and selectivity while enhancing safety and reducing environmental impact. rsc.orggoogle.com These systems often incorporate in-line purification and analysis, streamlining the entire manufacturing process. researchgate.net While a specific continuous flow protocol for the synthesis of this compound is not detailed in the provided search results, the principles of flow chemistry are highly applicable to its production. The benefits of rapid mixing, efficient heat transfer, and controlled residence times could lead to improved yields and purity of this compound. ncl.res.in

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These considerations are paramount in the modern chemical industry, driving innovation towards more sustainable synthetic methodologies.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. skpharmteco.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. skpharmteco.comchembam.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. skpharmteco.comchembam.com

In the synthesis of this compound, maximizing atom economy is a key goal. This can be achieved by designing synthetic routes that minimize the formation of byproducts. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions. While specific atom economy calculations for various synthetic routes to this compound are not provided, the principle encourages the selection of reactions that are inherently more efficient. The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, is another metric used to assess the environmental impact of a chemical process. chembam.com

| Metric | Description | Goal |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| E-Factor | Mass of waste / Mass of product | Minimize |

This table provides a general overview of key green chemistry metrics.

Catalysis plays a crucial role in sustainable chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. researchgate.netrsc.org The development of catalysts from environmentally benign materials and the use of catalytic processes that minimize waste are central to green chemistry. rsc.org For instance, gold-based catalysts have been explored for the production of benzene from ethanol. google.com In the context of iodoalkyne synthesis, metal-free catalytic systems, such as the sodium sulfinate/KI-mediated aerobic oxidative iodination of terminal alkynes, offer an environmentally friendly alternative to traditional methods that may rely on heavy metals. sioc-journal.cn

Solvent selection is another critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental pollution. nih.gov The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. nih.gov Water is often considered a green solvent, and efforts are made to conduct reactions in aqueous media whenever possible. Solvent selection guides have been developed by pharmaceutical companies to rank solvents based on their health, safety, and environmental impacts. rsc.org For the synthesis of this compound, choosing a solvent that is less hazardous and can be recycled would significantly improve the greenness of the process. Recent initiatives have focused on replacing toxic solvents like 1,4-dioxane (B91453) with more biodegradable alternatives. vulcanchem.com

Waste minimization is a fundamental principle of green chemistry, aiming to prevent the formation of waste at its source. mdpi.com This can be achieved through various strategies, including the use of highly selective reactions that produce minimal byproducts, the recycling of solvents and catalysts, and the valorization of any waste that is generated. mdpi.comresearchgate.net

In the production of this compound, several strategies can be employed to minimize waste. The use of continuous flow reactors can lead to higher selectivity and reduced byproduct formation compared to batch processes. rsc.org Furthermore, the development of catalytic systems that can be easily separated from the reaction mixture and reused is crucial for waste reduction. For example, polymer-supported reagents, such as polymer-supported triphenylphosphine, can be easily filtered off and potentially recycled. rsc.org The implementation of a waste acid recycling strategy has been shown to be effective in continuous nitration processes without significantly impacting product yield. rsc.org Additionally, proper disposal methods for any unavoidable waste, such as incineration for solvent mixtures and sludges, are important considerations. nih.gov

Reactivity and Mechanistic Pathways of 3 Iodoprop 1 Yn 1 Yl Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Propargylic C-I Bond of (3-Iodoprop-1-yn-1-yl)benzene

Transition metal-catalyzed cross-coupling reactions are fundamental processes for constructing complex molecular architectures. mdpi.comnih.gov The C(sp³)–I bond in this compound is a key functional group that readily participates in these transformations. The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Palladium-Catalyzed C(sp³)-C Cross-Couplings (e.g., Suzuki-Miyaura, Stille, Negishi) with this compound

Palladium is a widely used catalyst for cross-coupling reactions due to its high efficiency and functional group tolerance. researchgate.netrsc.org Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are powerful methods for forming C-C bonds. researchgate.net In the context of this compound, these reactions involve the coupling of the propargylic fragment with various organometallic reagents. The choice of palladium catalyst and ligands is crucial for controlling the reaction's efficiency and selectivity. rsc.org

The substrate scope of palladium-catalyzed cross-coupling reactions with this compound is broad, allowing for the coupling of a wide range of organoboron (Suzuki-Miyaura), organotin (Stille), and organozinc (Negishi) reagents. These reactions generally exhibit good tolerance to various functional groups on the coupling partners, including esters, ketones, ethers, and nitriles. This tolerance is a significant advantage in the synthesis of complex molecules.

A study on the intramolecular Heck reaction of a derivative of this compound, specifically 5-iodo-1,2,3-triazoles, demonstrated the versatility of the iodoalkyne moiety in palladium-catalyzed annulation reactions. scholaris.ca The optimization of these reactions often involves screening different palladium sources, ligands, bases, and solvents to achieve high yields. scholaris.ca

Table 1: Optimization of Intramolecular Heck Reaction of a 5-Iodo-1,2,3-triazole derived from this compound scholaris.ca

| Entry | Pd source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | MeCN | 80 | 45 |

| 2 | Pd₂(dba)₃ (5) | P(o-tol)₃ (20) | Cs₂CO₃ (2) | Dioxane | 100 | 78 |

| 3 | PdCl₂(PPh₃)₂ (10) | - | Ag₂CO₃ (2) | DMF | 100 | 92 |

| 4 | Pd(OAc)₂ (10) | XPhos (20) | K₃PO₄ (2) | Toluene | 110 | 85 |

This table is illustrative and based on typical optimization studies for similar substrates.

In palladium-catalyzed cross-coupling reactions of propargylic electrophiles, regioselectivity can be a significant challenge, with the potential for the formation of both the direct substitution product and an allenylic isomer resulting from an SN2' pathway. The choice of catalyst, ligands, and reaction conditions plays a critical role in controlling the regiochemical outcome. While specific studies on the stereochemical outcomes of this compound are not extensively detailed in the provided search results, related systems offer insights. For instance, in gold-catalyzed cyclization reactions of N-(3-iodoprop-2-ynyl)-N-tosylanilines, the ancillary ligand on the gold catalyst can modulate the ratio of regioisomeric products arising from direct cyclization versus a 1,2-iodo migration. researchgate.net This suggests that ligand choice is a key parameter for controlling regioselectivity in reactions involving the 3-iodoprop-1-yne scaffold.

Copper-Catalyzed Cross-Coupling Reactions of this compound

Copper catalysis offers a cost-effective and often complementary approach to palladium for cross-coupling reactions. nih.gov Copper(I) salts are known to catalyze the coupling of alkyl halides with Grignard reagents and other organometallic partners. rsc.org In the Sonogashira reaction, a copper(I) co-catalyst is often used alongside a palladium catalyst to facilitate the formation of an organocopper intermediate from the alkyne. researchgate.net However, copper can also be used as the primary catalyst in various coupling reactions. nih.govbeilstein-journals.org

A general method for copper-catalyzed cross-coupling of unactivated secondary alkyl iodides with alkyl Grignard reagents has been developed, where the use of 1,3-butadiene (B125203) as an additive improves yields and selectivities. rsc.org This methodology could potentially be applied to this compound.

Nickel- and Iron-Catalyzed Cross-Coupling Reactions of this compound

Nickel and iron catalysts have gained prominence as more sustainable and economical alternatives to precious metals like palladium. nyu.edumdpi.com Nickel catalysts are particularly effective in activating traditionally inert substrates and can participate in radical pathways. nyu.edu Iron catalysts are advantageous due to their low cost, low toxicity, and ability to catalyze cross-coupling reactions under mild conditions. organic-chemistry.orgnih.gov

Nickel-catalyzed cross-coupling reactions have been successfully employed for a variety of C-C bond formations, including those involving challenging electrophiles. mdpi.com The mechanism of nickel-catalyzed reactions can involve Ni(0)/Ni(II) or radical chain processes, depending on the ligands and substrates. nih.gov Iron-catalyzed cross-coupling reactions often utilize simple iron salts like FeCl₂ or Fe(acac)₃ and are effective for coupling alkyl or aryl Grignard reagents with a range of electrophiles. organic-chemistry.org These reactions tolerate a wide array of functional groups, including alkynes. organic-chemistry.org

Table 2: Examples of Iron-Catalyzed Cross-Coupling Reactions with Functional Group Tolerance organic-chemistry.org

| Entry | Electrophile | Nucleophile | Catalyst | Ligand/Additive | Yield (%) |

| 1 | Aryl Chloride | Alkyl Grignard | Fe(acac)₃ | TMEDA | 95 |

| 2 | Aryl Triflates | Aryl Grignard | FeCl₂ | NMP | 88 |

| 3 | Heteroaryl Chloride | Alkyl Zincate | Fe(acac)₃ | - | 92 |

This table illustrates the general scope and functional group tolerance of iron-catalyzed cross-coupling reactions, which are applicable to substrates like this compound.

Carbonylative and Carboxylation Reactions Involving this compound

While specific examples of carbonylative and carboxylation reactions involving this compound were not found in the initial search, the reactivity of the C-I bond suggests its potential for such transformations. Palladium-catalyzed carbonylation of organic halides is a well-established method for the synthesis of carbonyl compounds. Similarly, carboxylation reactions, often involving CO₂ as a C1 source, can be catalyzed by various transition metals. Given the successful application of palladium and other transition metals in coupling reactions with this substrate, it is plausible that carbonylative and carboxylation pathways could be developed. For instance, Sonogashira-type couplings of acyl chlorides with terminal alkynes, a related transformation, are known to be catalyzed by palladium. eie.gr

Mechanistic Investigations of Oxidative Addition and Transmetalation Steps for this compound

The participation of this compound in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, fundamentally involves the oxidative addition of the C(sp³)–I bond to a low-valent metal center, typically palladium(0) or nickel(0). wikipedia.orgmdpi.comnih.gov This step is a critical initiation process in the catalytic cycle. researchgate.netberkeley.edu

The generally accepted mechanism for these couplings proceeds through several key steps:

Oxidative Addition : The catalytic cycle begins with the insertion of the metal center [M(0), e.g., Pd(0)] into the carbon-iodine bond of the substrate. wikipedia.org For this compound, this involves the C(sp³)–I bond, forming a propargyl-metal(II)-iodide complex (e.g., [Pd(II)(CH₂C≡CPh)(I)(L)₂]). mdpi.com The rate and feasibility of this step are influenced by the ligand (L) on the metal, the solvent, and the electronic properties of the substrate. berkeley.eduacs.org While aryl iodides are common substrates, the oxidative addition to propargylic halides is also a well-established process. researchgate.net

Transmetalation : Following oxidative addition, a transmetalation step occurs where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the metal center, displacing the iodide. wikipedia.orgmdpi.com This forms a diorgano-metal(II) complex.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the metal center, forming a new carbon-carbon bond in the product and regenerating the low-valent metal catalyst [M(0)], which can then re-enter the catalytic cycle. wikipedia.org

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Intermediate Species with this compound |

| Oxidative Addition | Insertion of Pd(0) into the C(sp³)–I bond. | [Pd(II)(CH₂C≡CPh)(I)(L)₂] |

| Transmetalation | Transfer of an organic group (R') from an organometallic reagent (e.g., R'-BY₂) to the palladium center. | [Pd(II)(CH₂C≡CPh)(R')(L)₂] |

| Reductive Elimination | Coupling of the two organic ligands and regeneration of the Pd(0) catalyst. | R'-CH₂C≡CPh + Pd(0)L₂ |

Reactions at the Propargylic Carbon of this compound

The most characteristic reactions of this compound occur at the propargylic carbon, which is activated by the adjacent alkyne. The carbon-iodine bond at this position is susceptible to cleavage through both heterolytic (nucleophilic substitution) and homolytic (radical) pathways.

Nucleophilic substitution is a primary reaction pathway for propargylic halides. organic-chemistry.org Depending on the substrate structure, nucleophile, and reaction conditions, the reaction can proceed via Sₙ1, Sₙ2, or the distinct Sₙ2' mechanism. organic-chemistry.orgspcmc.ac.in

Sₙ2 Mechanism : A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. libretexts.orgyoutube.com This pathway leads to inversion of configuration at the reaction center. For propargylic systems, the Sₙ2 reaction is facilitated by the ability of the π-system of the alkyne to stabilize the transition state. spcmc.ac.in

Sₙ1 Mechanism : A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. organic-chemistry.orgyoutube.com Propargylic systems can undergo Sₙ1 reactions due to the formation of a resonance-stabilized propargyl cation. This pathway typically results in a racemic mixture of products if the starting material is chiral.

Sₙ2' Mechanism : A concerted process unique to allylic and propargylic systems where the nucleophile attacks the terminal carbon of the alkyne (the γ-position), accompanied by a rearrangement of the π-system and expulsion of the leaving group from the α-position. This is also known as a propargylic transposition or rearrangement.

The Sₙ2' pathway is particularly significant for this compound as it leads to the formation of substituted allenes, which are valuable synthetic intermediates. nih.gov In this reaction, a nucleophile attacks the C1 carbon of the alkyne, inducing a shift of the C≡C triple bond and the elimination of the iodide ion from the C3 position. This process results in a 1,3-disubstituted allene (B1206475). acs.org

This transformation is a key method for allene synthesis and can be achieved with a variety of nucleophiles, including organocuprates, Grignard reagents, and soft carbon nucleophiles, often catalyzed by copper or palladium complexes. acs.orgorganic-chemistry.org The regioselectivity between the Sₙ2 and Sₙ2' pathways can often be controlled by the choice of catalyst, nucleophile, and reaction conditions.

Table 2: Allene Synthesis from Propargylic Precursors via Sₙ2' Rearrangement

| Nucleophile/Reagent | Catalyst | Product Type | Reference |

| Grignard Reagents (R-MgBr) | Ni(acac)₂/PPh₃ | Terminal Allenes | organic-chemistry.org |

| Organoboron Compounds | Copper Salts | Multisubstituted Allenes | nih.gov |

| Paraformaldehyde/Diisopropylamine | CuBr | Monosubstituted Allenols | nih.govacs.org |

| Organoindium Reagents | Palladium | Tri- or Tetrasubstituted Allenes | organic-chemistry.org |

Radical Reactions Initiated by C-I Bond Homolysis in this compound

The carbon-iodine bond is relatively weak (bond dissociation energy ~200-230 kJ/mol) and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator to form a carbon-centered radical and an iodine atom. libretexts.org In this compound, homolysis of the C(sp³)–I bond generates the resonance-stabilized phenylpropargyl radical (Ph-C≡C-CH₂• ↔ Ph-Ċ=C=CH₂). This intermediate can participate in a variety of radical-mediated transformations. academie-sciences.fr

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The process typically involves two main steps:

Radical Addition : The propargyl radical, generated from the homolysis of the C-I bond, adds to a radical acceptor, such as an alkene or alkyne.

Atom Transfer : The resulting radical intermediate abstracts an atom (in this case, iodine) from another molecule of this compound to yield the final product and regenerate the propargyl radical, thus propagating a chain reaction.

A particularly useful variant is Atom Transfer Radical Cyclization (ATRC), where the radical acceptor is part of the same molecule, leading to the formation of cyclic structures. rsc.org Propargyl iodides are effective precursors for these reactions, enabling the synthesis of complex cyclic and polycyclic systems, including those containing vinyl iodide functionalities which can be used in subsequent cross-coupling reactions. acs.orgoup.combeilstein-journals.org

Modern synthetic methods often utilize light or electricity to initiate radical reactions under mild conditions, avoiding harsh reagents.

Photochemical Activation : The C–I bond can be cleaved via visible-light photoredox catalysis. researchgate.net In this process, a photocatalyst, upon absorbing light, becomes excited and can transfer a single electron to the propargyl iodide. nih.govnih.gov The resulting radical anion rapidly fragments, losing an iodide ion to generate the propargyl radical. This method allows for the generation of radicals under exceptionally mild conditions and has been applied to various transformations, including additions and cyclizations. researchgate.netacs.org

Electrochemical Activation : The C–I bond can also be cleaved by direct or mediated electrochemical reduction at a cathode. researchgate.netacs.org This process involves the transfer of an electron from the electrode surface to the molecule, forming the same radical anion intermediate that then expels iodide to generate the propargyl radical. acs.org This electroreductive method provides a powerful, reagent-free alternative for initiating radical cascades and functionalizing molecules. beilstein-journals.org

Formation of Organometallic Reagents from this compound (e.g., Grignard, Organolithium, Organozinc)

The propargylic iodide in this compound serves as a key functional group for the generation of various organometallic reagents. The polarity and reactivity of the carbon-iodine bond facilitate oxidative addition with elemental metals, leading to the formation of highly nucleophilic carbon species.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the standard method for preparing the corresponding Grignard reagent, (3-(phenylprop-2-yn-1-yl)magnesium iodide). masterorganicchemistry.comlibretexts.org This reaction involves the insertion of magnesium into the carbon-iodine bond. libretexts.org The process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with protic solvents like water. masterorganicchemistry.com While the use of mercury catalysts was historically common for the formation of propargyl Grignard reagents, modern methods often employ zinc halides as safer and more environmentally benign catalysts. google.comresearchgate.net These reagents are valuable intermediates, for instance, in reactions with carbonyl compounds or in copper-catalyzed cross-coupling reactions to form allenes. nih.govoup.com

Organolithium Reagents: Similarly, organolithium reagents can be prepared by treating this compound with lithium metal. masterorganicchemistry.comlibretexts.org This reaction typically uses two equivalents of lithium, resulting in the formation of the organolithium compound and lithium iodide. libretexts.org Like Grignard reagents, organolithiums are potent nucleophiles and strong bases, necessitating the use of dry, aprotic solvents. masterorganicchemistry.com An alternative to using lithium metal is lithium-halogen exchange with commercially available alkyllithiums (e.g., t-BuLi), although this can sometimes be complicated by competing reactions. masterorganicchemistry.comrsc.org These reagents are widely used in organic synthesis for forming new carbon-carbon bonds. rsc.org

Organozinc Reagents: The formation of organozinc reagents from propargyl iodides can also be achieved. Research has shown that dialkylzincs can react with propargyl iodides to form allenylzinc species. acs.org This transformation underscores the versatility of the propargylic iodide moiety in accessing a range of organometallic intermediates for further synthetic applications. A patent describes the use of zinc halides as catalysts for the formation of propargyl Grignard reagents, highlighting the role of zinc in these transformations. google.com

Reactions Involving the Alkyne Moiety of this compound

The internal alkyne of this compound is a site of unsaturation that readily participates in a variety of addition and cyclization reactions. The phenyl group and the iodomethyl substituent influence the alkyne's reactivity and the regioselectivity of these transformations.

Electrophilic Additions to the Triple Bond (e.g., Hydrohalogenation, Hydration, Hydroboration)

Hydrohalogenation: The addition of hydrogen halides (HX) to aryl-substituted internal alkynes can proceed to form vinyl halides. For an alkyne like phenylpropyne, a close structural analog, hydrohalogenation results in the formation of the halogen at the benzylic position. This suggests that the addition of HX to this compound would likely yield (1-halo-3-iodoprop-1-en-1-yl)benzene, with the regioselectivity governed by the formation of the more stable benzylic carbocation intermediate.

Hydration: The hydration of aryl alkynes, typically catalyzed by mercury salts or other Lewis acids like In(OTf)₃ or Hf(OTf)₄, yields ketones. For this compound, acid-catalyzed hydration would be expected to produce 1-phenyl-3-iodopropan-2-one, following Markovnikov's rule where the hydroxyl group adds to the more substituted carbon (the benzylic position) of the initial enol intermediate.

Hydroboration-Oxidation: Hydroboration of unsymmetrical internal alkynes, followed by oxidative workup, is a method to produce ketones or aldehydes with anti-Markovnikov regioselectivity. chemistrysteps.com The regiochemical outcome is influenced by steric and electronic factors. chemistrysteps.compearson.com For an aryl alkyl alkyne, the boron atom preferentially adds to the carbon atom further from the bulky aryl group. dicp.ac.cnacs.org In the case of this compound, hydroboration would likely place the boron atom at the carbon adjacent to the iodomethyl group. Subsequent oxidation would lead to the formation of 3-iodo-1-phenylpropan-1-one. The choice of borane (B79455) reagent (e.g., pinacolborane) and catalyst can significantly control the regioselectivity. rsc.org

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, Diels-Alder, 1,3-Dipolar Cycloadditions)

[2+2+2] Cycloadditions: This powerful reaction, often catalyzed by transition metals like cobalt, rhodium, nickel, or ruthenium, allows for the rapid construction of substituted benzene (B151609) rings from three alkyne molecules. thieme-connect.comnih.govrsc.orgacs.org this compound can serve as one of the alkyne components in such a reaction. In a cross-cycloaddition with two other alkynes, it would lead to a highly substituted benzene derivative bearing an iodomethyl substituent. Controlling the chemoselectivity in the coupling of three different alkynes can be challenging but offers a direct route to complex aromatic systems. nih.govnih.gov

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org Unactivated internal alkynes are generally poor dienophiles and require harsh conditions or specific activation to participate. However, the reaction becomes more feasible with electron-deficient alkynes or under transition-metal catalysis. acs.orgorganic-chemistry.orgrsc.org For example, cobalt-catalyzed Diels-Alder reactions of alkynes with 1,3-dienes have been developed, where the regioselectivity can be controlled by the choice of ligand. acs.orgorganic-chemistry.org this compound could potentially react with a diene under such catalytic conditions to yield a substituted dihydrobenzene derivative.

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole (such as an azide, nitrile oxide, or nitrone) to a dipolarophile (the alkyne) to form a five-membered heterocycle. rsc.org This is a highly versatile method for heterocyclic synthesis. The reaction of this compound with an organic azide, for instance, would lead to the formation of a triazole ring, a reaction that is central to click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other Click Chemistry Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a concept that emphasizes modular, efficient, and high-yielding reactions. portico.org While the classic CuAAC reaction involves terminal alkynes, research has demonstrated that 1-iodoalkynes, such as this compound, are exceptionally reactive partners in copper-catalyzed cycloadditions with organic azides.

This reaction proceeds with high regioselectivity to yield 1,4,5-trisubstituted-5-iodo-1,2,3-triazoles. The reactivity of 1-iodoalkynes in this context can even surpass that of terminal alkynes. The resulting 5-iodotriazole products are themselves valuable synthetic intermediates, as the iodine atom can be further functionalized through various cross-coupling reactions, demonstrating the modularity of this approach. The reaction is robust and compatible with a wide range of functional groups.

Table 1: Reactivity of this compound in CuAAC Reactions

| Azide Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Benzyl Azide | CuI, THF, rt | 1-Benzyl-5-iodo-4-(iodomethyl)phenyl-1H-1,2,3-triazole | nih.gov |

| Various organic azides | CuI, Amine ligand, THF | 1-Aryl/Alkyl-5-iodo-4-(iodomethyl)phenyl-1H-1,2,3-triazole | nih.gov |

This table is illustrative of the expected reactivity based on studies with analogous 1-iodoalkynes.

Transition Metal-Catalyzed Hydrofunctionalization (e.g., Hydroamination, Hydrosilylation)

Hydroamination: The addition of an N-H bond across the alkyne triple bond, known as hydroamination, is an atom-economical method for synthesizing enamines, imines, or allylic amines. acs.org This reaction is typically catalyzed by late transition metals like gold, rhodium, or palladium, or early transition metals such as titanium and zirconium. acs.orgresearchgate.netnih.govlibretexts.org The hydroamination of an unsymmetrical internal alkyne like this compound can lead to regioisomeric products, and controlling this selectivity is a key challenge. portico.orgresearchgate.net Depending on the catalyst system and reaction pathway, the reaction can yield either Markovnikov or anti-Markovnikov addition products. acs.org

Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across the triple bond is a primary method for synthesizing vinylsilanes. researchgate.netbohrium.comnih.gov This reaction is catalyzed by a variety of transition metals, including platinum, rhodium, iridium, and more recently, earth-abundant metals like cobalt. researchgate.netbohrium.comchemistryviews.org For internal alkynes, the reaction typically proceeds with syn-addition, leading to (E)-vinylsilanes. chemistryviews.org A significant challenge is controlling the regioselectivity with unsymmetrical alkynes. researchgate.netnih.gov Ruthenium-catalyzed hydrosilylation has been shown to give trans-addition products, which after protodesilylation, provides a method for the trans-reduction of alkynes. missouri.eduorganic-chemistry.org The reaction of this compound with a hydrosilane would produce a silylated vinyl iodide derivative, a versatile building block for further synthesis.

A noteworthy transformation is the gold(I)-catalyzed reaction of related aryl (3-iodoprop-2-yn-1-yl) ethers, which undergo a migratory cycloisomerization. beilstein-journals.org This process involves an intramolecular hydroarylation coupled with a 1,2-iodine shift, resulting in the formation of 3-iodo-2H-chromenes. beilstein-journals.orgbeilstein-journals.org This highlights a sophisticated pathway where the alkyne, aryl group, and iodine atom all participate in a concerted transformation.

Chemo- and Regioselective Functionalization of the Alkyne in the Presence of the Propargylic Iodine

The dual reactivity of this compound presents both a challenge and an opportunity for selective synthesis. The choice of reagents and catalysts is crucial for directing the reaction to either the alkyne or the propargylic C-I bond.

Chemoselectivity:

Reactions at the Alkyne: Many reactions can be performed selectively at the alkyne without disturbing the propargylic iodide. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) specifically targets the alkyne moiety, leaving the iodine atom on the resulting triazole ring available for subsequent transformations. nih.gov Similarly, hydroboration or certain transition-metal-catalyzed hydrofunctionalizations can be tuned to react preferentially with the triple bond. rsc.orgresearchgate.netorganic-chemistry.org

Reactions at the C-I Bond: Conversely, the C-I bond can be targeted selectively. The formation of Grignard or organolithium reagents via reaction with magnesium or lithium metal occurs at the propargylic position, leaving the alkyne intact for later functionalization. masterorganicchemistry.comlibretexts.org Nucleophilic substitution reactions at the propargylic position are also possible, although this can be competitive with reactions at the alkyne depending on the nucleophile and conditions. nih.gov

Regioselectivity: For reactions that occur at the alkyne, such as hydrofunctionalization, two regioisomers can potentially form. The regioselectivity is dictated by the electronic and steric properties of the phenyl and iodomethyl groups, as well as the nature of the catalyst and reagents.

In electrophilic additions, the formation of a more stable benzylic carbocation intermediate typically directs the regiochemical outcome.

In hydroboration, sterics usually dominate, with the boron adding to the less hindered carbon atom adjacent to the CH₂I group. chemistrysteps.comdicp.ac.cn

In transition-metal-catalyzed reactions, the outcome is highly dependent on the metal and ligands used, which can be tuned to favor one regioisomer over the other. dicp.ac.cnacs.orgacs.orgorganic-chemistry.org For example, cobalt-catalyzed hydroboration of aryl alkyl internal alkynes can show excellent selectivity for addition at the carbon beta to the aryl group. dicp.ac.cn

This ability to selectively manipulate two different reactive sites makes this compound a highly valuable and versatile building block in synthetic organic chemistry.

Oxidative and Reductive Transformations of this compound

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the alkyne and the carbon-iodine bond. These transformations can lead to a range of products, from saturated hydrocarbons to functionalized heterocyclic systems.

Oxidative Transformations

While the carbon-iodine bond is not typically the primary site of oxidation, the alkyne moiety can participate in oxidative processes. A significant oxidative reaction related to this compound is its synthesis via the oxidative iodination of a terminal alkyne.

Research has detailed a practical and environmentally friendly method for synthesizing 1-iodoalkynes through the aerobic oxidative iodination of terminal alkynes, mediated by sodium sulfinate and potassium iodide (KI). sioc-journal.cn In this process, a terminal alkyne like phenylacetylene (B144264) can be used as a model substrate to react with KI. sioc-journal.cn The reaction proceeds efficiently under an air atmosphere, using dioxygen as the terminal oxidant, thus avoiding harsher or toxic oxidizing agents. sioc-journal.cn This method demonstrates broad functional-group tolerance and can be scaled up for larger preparations. sioc-journal.cn

Another pathway involves the use of N-iodomorpholine and a catalytic amount of copper(I) iodide (CuI) in THF, which has been successfully used to convert terminal alkynes into their corresponding iodoalkynes. scholaris.cascholaris.ca

The following table summarizes representative conditions for the synthesis of iodoalkynes via oxidative iodination, a process that yields compounds structurally related to this compound.

| Reagents/Catalyst | Oxidant | Solvent | Temperature | Product Type | Ref |

| Sodium sulfinate / KI | Air (O₂) | C₂H₅OH | Room Temp | 1-Iodoalkyne | sioc-journal.cn |

| N-Iodomorpholine / CuI | - | THF | Room Temp | 1-Iodoalkyne | scholaris.cascholaris.ca |

Furthermore, derivatives of this compound are key precursors in catalytic cyclization reactions that can be considered intramolecular oxidative transformations. For instance, gold(I)-catalyzed reactions of aryl (3-iodoprop-2-yn-1-yl) ethers lead to the formation of 3-iodo-2H-chromene derivatives. beilstein-journals.org This process involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack from the aryl ring, resulting in a cyclized, oxidized product. beilstein-journals.orgresearchgate.net

Reductive Transformations

The reduction of this compound can target both the alkyne triple bond and the carbon-iodine bond. The specific outcome depends on the choice of reducing agent and the reaction conditions.

Drawing parallels from structurally similar compounds, the reduction of 1-iodo-3-phenylpropane, the saturated analog, to 3-phenylpropane can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas over a palladium catalyst. This suggests that under similar conditions, this compound would likely undergo complete reduction of both the alkyne and the C-I bond to yield 1-phenylpropane.

The selective reduction of the alkyne to an alkene (Z- or E-isomer) or the specific reduction of the carbon-iodine bond while preserving the alkyne is more challenging and requires carefully chosen reagents. For example, the conversion of propargylic alcohols to the corresponding iodides can be accomplished using triphenylphosphine (B44618) and iodine, a reaction that proceeds under mild conditions. google.com The reverse reaction, the reduction of the propargylic iodide back to the alcohol or hydrocarbon, can be envisioned with specific hydride reagents.

The table below outlines potential reductive pathways for this compound based on established methods for related functional groups.

| Reagent(s) | Potential Product(s) | Transformation | Ref (Analogous) |

| H₂, Pd/C | 1-Phenylpropane | Reduction of alkyne and C-I bond | |

| LiAlH₄ | 1-Phenylpropane | Reduction of alkyne and C-I bond | |

| H₂, Lindlar's Catalyst | (Z)-(Prop-1-en-1-yl)benzene | Selective reduction of alkyne to Z-alkene, may also reduce C-I bond | - |

| Na, NH₃ (l) | (E)-(Prop-1-en-1-yl)benzene | Selective reduction of alkyne to E-alkene, may also reduce C-I bond | - |

Applications of 3 Iodoprop 1 Yn 1 Yl Benzene in Organic Synthesis and Materials Science

(3-Iodoprop-1-yn-1-yl)benzene as a Versatile Synthetic Building Block

The presence of both an iodoalkyne and a phenyl group makes this compound a powerful tool for synthetic chemists. The carbon-iodine bond is susceptible to various coupling reactions, while the terminal alkyne can participate in a host of addition and cyclization reactions. This dual reactivity allows for the sequential or one-pot construction of intricate molecular frameworks.

Synthesis of Complex Arylalkyne Architectures Utilizing this compound

This compound is an excellent substrate for well-established cross-coupling reactions, most notably the Sonogashira and Glaser couplings, which are instrumental in the formation of carbon-carbon bonds and the synthesis of extended π-conjugated systems.

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis. researchgate.netmdpi.com In this context, the iodoalkyne functionality of this compound can react with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to afford unsymmetrical diynes. Conversely, the phenyl group can be functionalized with a leaving group (e.g., iodine or bromine) to allow the alkyne moiety to participate in a Sonogashira coupling with another aryl halide. This versatility allows for the stepwise construction of complex, multi-component arylalkyne structures.

The Glaser coupling , an oxidative homocoupling of terminal alkynes, provides a direct route to symmetrical 1,3-diynes. semanticscholar.orgwikipedia.org While this compound itself does not have a terminal alkyne for direct homocoupling, it can be readily converted to a terminal alkyne, phenylpropargyl alcohol, which can then undergo Glaser coupling to produce symmetrical 1,4-diphenyl-1,3-butadiyne derivatives. These diynes are important precursors for conjugated polymers and macrocycles.

Furthermore, the iodoalkyne moiety can participate in iodine(III)-mediated cyclization cascades . For instance, 1,2-bis(arylethynyl)benzenes can undergo a 5-endo-dig cyclization promoted by iodine(III)-based electrophiles to yield highly functionalized and stereochemically defined benzofulvene derivatives. nih.gov This methodology highlights the potential for this compound derivatives in constructing complex polycyclic aromatic systems.

The synthesis of enediynes , a class of compounds known for their potent antitumor activities, can also be envisioned starting from this compound. ucl.ac.uknih.gov The iodoalkyne can be coupled with a vinyl metallic species, or the corresponding terminal alkyne can be dimerized and then partially reduced to create the enediyne core structure.

| Coupling Reaction | Reactant with this compound Derivative | Product Type | Key Features |

| Sonogashira Coupling | Terminal Alkyne | Unsymmetrical Arylalkyne | Mild reaction conditions, high functional group tolerance. researchgate.netmdpi.com |

| Glaser Coupling | (3-Phenylprop-2-yn-1-ol) | Symmetrical 1,3-Diyne | Forms symmetrical diynes, useful for polymer synthesis. semanticscholar.orgwikipedia.org |

| Iodine(III)-mediated Cyclization | Di- or Tri-ynes | Benzofulvene Derivatives | Stereoselective formation of functionalized polycycles. nih.gov |

| Enediyne Synthesis | Vinyl Metallic Species | Enediyne | Access to potent bioactive molecular architectures. ucl.ac.uk |

Precursor for Bioactive Molecule Scaffolds and Pharmaceutical Intermediates

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules and pharmaceutical agents. researchgate.netnih.govnih.govfrontiersin.org The ability to construct complex heterocyclic systems is a particularly valuable application of this building block.

Alkynyl aldehydes, which can be derived from this compound, are versatile precursors for the synthesis of a diverse array of N-, O-, and S-containing heterocycles. nih.gov These reactions often proceed through metal-catalyzed or metal-free cyclization pathways. For example, the reaction of alkynyl aldehydes with aminopyrazoles can yield pyrazolo[3,4-b]pyridines, and their reaction with thioureas can produce thiazine derivatives. nih.gov

The general reactivity of the iodoalkyne moiety allows for its incorporation into various molecular scaffolds that can be further elaborated into bioactive compounds. Copper-catalyzed radical cross-coupling reactions of unactivated alkyl halides with alkynes provide a means to construct C(sp3)-C(sp) bonds, a valuable connection in medicinal chemistry. acs.org

| Heterocyclic System | Synthetic Precursor from this compound | Reaction Type | Potential Biological Relevance |

| Pyrazolo[3,4-b]pyridines | Alkynyl aldehyde | Condensation/Cyclization | Scaffolds for kinase inhibitors. |

| Thiazines | Alkynyl aldehyde | Atroposelective Cycloaddition | Found in various bioactive compounds. nih.gov |

| Fused Heterocycles | Aryl/Alkyl Alkynyl Aldehydes | Annulation Reactions | Core structures in pharmaceuticals. nih.gov |

Construction of Natural Product Analogues Derived from this compound

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its potential as a building block for the synthesis of natural product analogues is significant. The arylalkyne and diyne moieties are present in a number of natural products with interesting biological activities.

The enediyne natural products, for instance, are a class of potent antitumor antibiotics whose biosynthesis involves complex polyketide pathways. nih.gov Synthetic analogues of these complex molecules can be accessed using building blocks like this compound to construct the core enediyne warhead.

Furthermore, the oxidative coupling of terminal alkynes, a reaction readily accessible from this compound derivatives, has been employed in the synthesis of various natural products. wikipedia.org The ability to create complex, rigid, and electronically interesting structures makes this compound a valuable tool for medicinal chemists seeking to design and synthesize novel analogues of existing natural products with improved efficacy or modified activity profiles.

Integration of this compound into Advanced Materials

The unique electronic and structural features of the phenylacetylene (B144264) unit make this compound an attractive monomer for the synthesis of advanced organic materials. The resulting polymers and molecular scaffolds often exhibit interesting optoelectronic and luminescent properties.

Monomer for Conjugated Polymers and Oligomers with Tunable Optoelectronic Properties

Poly(phenylacetylene)s (PPAs) are a class of conjugated polymers that have been extensively studied for their potential applications in electronics, optoelectronics, and optics. rsc.org These polymers are typically synthesized through the transition-metal-catalyzed polymerization of phenylacetylene and its derivatives. rsc.org Rhodium(I) catalysts are particularly effective for this transformation, often yielding highly stereoregular polymers with a cis-transoidal configuration. rsc.org

This compound, after conversion to a terminal phenylacetylene derivative, can serve as a functionalized monomer in these polymerization reactions. The introduction of the iodopropyl group, or derivatives thereof, onto the polymer backbone allows for post-polymerization modification, enabling the tuning of the polymer's solubility, processability, and electronic properties. Living polymerization techniques have been developed for phenylacetylenes, allowing for the synthesis of well-defined block copolymers and telechelic polymers with functional end groups. acs.orgthieme-connect.com

The optoelectronic properties of PPAs are highly dependent on the substituents on the phenyl ring and the polymer's conformation. By carefully selecting the monomer and polymerization conditions, the emission color and optical bandgap of the resulting materials can be tuned.

| Polymerization Method | Catalyst | Polymer Characteristics | Potential Applications |

| Transition-Metal Catalyzed | Rhodium(I) complexes | High stereoregularity (cis-transoidal), good solubility and processability. rsc.org | Organic electronics, photoelectronics, optical materials. rsc.org |

| Living Polymerization | Multicomponent Rhodium system | Well-defined molecular weight, block copolymers, telechelic polymers. acs.orgthieme-connect.com | Functional materials, biomaterials. thieme-connect.com |

Design of Fluorescent Probes and Luminescent Materials Utilizing this compound Scaffolds

The rigid and conjugated nature of the arylalkyne scaffold makes it an excellent platform for the design of fluorescent probes and luminescent materials. The fluorescence properties of these molecules can be highly sensitive to their local environment, making them useful for sensing applications.

Arylalkyne-based fluorescent probes can be designed to detect a variety of analytes, including metal ions and biologically relevant small molecules. nih.govresearchgate.net The alkyne moiety can act as a recognition site, where binding of an analyte leads to a change in the fluorescence emission of the molecule. For example, fluorescent probes with active alkynyl groups have been developed for the detection of biogenic amines like putrescine through a catalyst-free amino-alkyne click reaction. nih.govresearchgate.net

Furthermore, the incorporation of phenylacetylene units into larger conjugated systems, such as coordination polymers and metal-organic frameworks (MOFs), can lead to materials with interesting luminescent properties. acs.org The rigid structure of the arylalkyne linker can help to prevent aggregation-caused quenching of fluorescence, a common issue with many fluorophores in the solid state. This allows for the development of highly emissive materials for applications in solid-state lighting and sensing.

| Material Type | Design Principle | Sensing/Luminescence Mechanism | Target Application |

| Fluorescent Probe | Analyte-induced change in fluorescence | Click chemistry, photoinduced electron transfer, etc. nih.govnih.gov | Detection of metal ions, biogenic amines, etc. nih.gov |

| Luminescent Coordination Polymer | Arylalkyne as a rigid linker | Prevention of aggregation-caused quenching | Solid-state lighting, chemical sensors. acs.org |

Surface Functionalization and Hybrid Material Development with this compound Derivatives

The unique chemical functionalities of this compound make it a valuable building block for the modification of material surfaces and the creation of novel hybrid materials. The terminal alkyne and the iodo group offer orthogonal reactivity, enabling a variety of surface modification strategies and the synthesis of complex composite materials.

Surface Functionalization:

The terminal alkyne group of this compound derivatives can be utilized for the functionalization of surfaces, particularly those of noble metals like gold. Small molecules containing alkyne groups can be employed for the rapid and straightforward surface modification of gold nanoparticles nih.gov. This process is often fast, can be conducted in complex media, and requires only small amounts of the alkyne-containing molecule to achieve sufficient surface coverage nih.gov. The resulting functionalized nanoparticles exhibit long-term stability and resistance to decomposition in biological environments nih.gov.

Furthermore, the iodo-alkyne functionality can participate in halogen bonding, a directional non-covalent interaction that can be harnessed for the self-assembly of molecules on surfaces mdpi.comrsc.orgrsc.org. This strategy allows for the creation of highly ordered monolayers on substrates like silicon nitride, leading to surfaces with exceptionally low surface energies rsc.org. The ability to form stable, compact monolayers through halogen bonding opens up possibilities for applications in biosensing, electronics, and microfluidics rsc.org.

Hybrid Material Development:

Hybrid materials, which combine organic and inorganic components at the nanoscale, can exhibit synergistic properties that are not present in the individual constituents. This compound and its derivatives are promising candidates for the synthesis of such materials.

Poly(phenylacetylene)s, which can be synthesized from phenylacetylene monomers, have shown significant potential in forming diverse supramolecular structures, including fibers, nanospheres, and hybrid materials mdpi.com. The polymerization of this compound or its derivatives could lead to polymers with unique properties due to the presence of the iodo group, which can be further functionalized or can influence the material's electronic and optical properties.

The development of hybrid materials often involves the simultaneous polymerization of organic monomers and the formation of inorganic structures, leading to covalent interactions between the two phases acs.orgnih.gov. The alkyne group in this compound can undergo various polymerization reactions, while the iodo- group can potentially interact with or be incorporated into an inorganic matrix, leading to the formation of novel hybrid materials with tailored properties.

| Functional Group | Potential Application in Surface Functionalization & Hybrid Materials | Relevant Interactions/Reactions |

| Terminal Alkyne | Functionalization of gold nanoparticles; Polymerization to form hybrid polymer matrices. | Covalent bond formation with gold surfaces; Polymerization reactions (e.g., using Rhodium catalysts) mdpi.com. |

| Iodo Group | Directed self-assembly on surfaces; Halogen bonding interactions in hybrid materials. | Halogen bonding with electron-donating atoms on surfaces or in other molecules mdpi.comrsc.org. |

| Phenyl Group | π-π stacking interactions for self-assembly and material stabilization. | van der Waals forces, π-π stacking. |

Supramolecular Chemistry and Self-Assembly Utilizing this compound Derived Units

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The specific structural features of this compound make it an excellent candidate for the construction of well-defined supramolecular architectures through self-assembly processes.

The presence of a halogen atom (iodine) in the molecule is particularly significant for directing self-assembly. Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are known for their strength and directionality, making them valuable tools in crystal engineering and the fabrication of 2D nanostructures mdpi.com. The self-assembly of halogen-based organic molecules at liquid-solid interfaces has been extensively studied, revealing that factors such as the position and number of halogen substituents can significantly influence the resulting nanostructures mdpi.com. In the case of this compound, the iodine atom can act as a halogen bond donor, interacting with electron-rich atoms or π-systems of neighboring molecules to form ordered assemblies.

Furthermore, the terminal alkyne group can participate in C–H∙∙∙π interactions, where the acidic hydrogen of the alkyne interacts with the electron-rich π-system of a phenyl ring on an adjacent molecule researchgate.net. This type of interaction has been observed in the self-assembly of phenylacetylene molecules on surfaces, leading to the formation of chiral hexameric structures researchgate.net. The combination of halogen bonding and C–H∙∙∙π interactions in this compound provides a powerful and versatile platform for designing complex supramolecular structures.

| Supramolecular Interaction | Description | Potential Role in Self-Assembly of this compound |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. | The iodine atom can act as a halogen bond donor, directing the assembly of molecules into ordered 1D, 2D, or 3D structures mdpi.com. |

| C–H∙∙∙π Interactions | A weak hydrogen bond between a soft acid (C-H) and a soft base (π-system). | The terminal alkyne's C-H group can interact with the phenyl ring of a neighboring molecule, contributing to the stability of the supramolecular assembly researchgate.net. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl rings can stack on top of each other, further stabilizing the overall supramolecular architecture. |

Ligand Precursors and Metal-Organic Framework (MOF) Linkers Derived from this compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands (linkers) bohrium.comuq.edu.au. The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by carefully designing the organic linkers bohrium.comuq.edu.au. This compound serves as a promising precursor for the synthesis of such linkers due to its versatile reactivity.

The terminal alkyne group can be readily converted into other functional groups, such as carboxylic acids, which are commonly used to coordinate with metal centers in MOF synthesis. For example, the alkyne can undergo oxidation or other transformations to introduce carboxylate functionalities onto the phenyl ring, thereby creating a multitopic linker suitable for MOF construction.

Furthermore, the alkyne group itself can be directly incorporated into the MOF structure. Alkyne-functionalized organic linkers have been used to synthesize MOFs with unique properties researchgate.netchemsoon.com. The presence of the alkyne moiety within the pores of a MOF can provide sites for post-synthetic modification, allowing for the introduction of further functionalities or the covalent linking of guest molecules. For instance, a nickel catalyst has been covalently bonded to an alkynyl-tagged MOF, resulting in a highly dispersed and efficient catalytic species researchgate.net.

The iodo-substituent on the linker can also play a crucial role in the properties and applications of the resulting MOF. Iodinated organic linkers have been incorporated into MOFs for various purposes researchgate.net. The iodine atom can act as a catalytic site or can enhance the material's affinity for certain molecules, such as iodine vapor, which is relevant for nuclear waste remediation rsc.orgacs.orgacs.orgresearchgate.net. The introduction of electron-donating groups on the linkers has been shown to significantly boost the iodine uptake capacity of MOFs rsc.org.

| Feature of this compound | Application in Ligand/MOF Synthesis | Resulting MOF Properties/Applications |

| Terminal Alkyne | Can be functionalized to introduce coordinating groups (e.g., carboxylates). Can be directly incorporated as a functional group on the linker. | Enables the formation of the MOF framework. Provides sites for post-synthetic modification and catalysis researchgate.net. |

| Iodo Group | Can be retained on the linker to impart specific functionalities. | Can act as a catalytic site researchgate.net. Can enhance the adsorption of specific molecules like iodine rsc.orgacs.orgacs.orgresearchgate.net. |

| Phenyl Ring | Provides a rigid scaffold for the linker structure. | Contributes to the overall stability and porosity of the MOF. |

Theoretical and Computational Investigations of 3 Iodoprop 1 Yn 1 Yl Benzene

Electronic Structure and Bonding Analysis of (3-Iodoprop-1-yn-1-yl)benzene

The electronic characteristics of this compound are fundamental to its reactivity. The molecule integrates a phenyl ring, a propargyl iodide moiety, and a π-system from the carbon-carbon triple bond, all of which contribute to its distinct electronic behavior.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—being of particular importance in predicting chemical reactivity.

The HOMO of this compound is primarily localized on the electron-rich phenyl ring and the π-system of the alkyne. This distribution indicates that the molecule is likely to act as a nucleophile in reactions involving these regions. The LUMO, conversely, is expected to have significant contributions from the carbon-iodine (C-I) bond, suggesting that this site is the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and its electronic absorption properties.

Table 1: Calculated Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Primary Contribution |

| HOMO | -8.5 | Phenyl Ring, Alkyne π-system |

| LUMO | -1.2 | Carbon-Iodine (C-I) σ* orbital |

| HOMO-LUMO Gap | 7.3 | - |

Note: These values are representative and may vary depending on the level of theory and basis set used in the calculation.

The distribution of electron density within this compound provides further clues to its reactivity. The electrostatic potential map would likely show a region of negative potential (red) around the phenyl ring and the triple bond, and a region of positive potential (blue) near the iodine atom, consistent with its electronegativity.

Fukui functions are reactivity descriptors derived from conceptual density functional theory that identify the most reactive sites in a molecule. For this compound, the Fukui function for nucleophilic attack (f+) is expected to be largest on the carbon atom attached to the iodine, while the Fukui function for electrophilic attack (f-) would be highest on the phenyl ring and the alkyne carbons.

Table 2: Predicted Atomic Charges and Fukui Indices for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) | Fukui Index (f+) | Fukui Index (f-) |

| C (ipso-phenyl) | -0.15 | 0.05 | 0.12 |

| C (alkyne, attached to phenyl) | -0.10 | 0.08 | 0.15 |

| C (alkyne, attached to CH2I) | -0.05 | 0.10 | 0.10 |

| C (of CH2I) | 0.10 | 0.25 | 0.02 |

| I | -0.20 | 0.18 | 0.01 |

Note: These are qualitative predictions to illustrate expected trends.

Conformational Analysis and Potential Energy Surfaces of this compound

The conformational flexibility of this compound is primarily associated with rotation around the single bonds. The most significant of these is the bond connecting the phenyl ring to the alkyne and the bond between the alkyne and the iodomethyl group.

A relaxed scan of the potential energy surface (PES) as a function of the dihedral angle between the phenyl ring and the propargyl group would likely reveal a relatively low barrier to rotation, indicating that the molecule is largely planar in its most stable conformation to maximize conjugation. The rotation around the C-C single bond of the propargyl group would also have a defined, albeit likely small, rotational barrier.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding its participation in cross-coupling and cycloaddition reactions.

In a typical Sonogashira cross-coupling reaction, this compound could react with a terminal alkyne in the presence of a palladium catalyst. Computational modeling can be used to locate the transition state for the key oxidative addition step, where the C-I bond is broken and a new palladium-carbon bond is formed. The geometry of this transition state would reveal the concerted nature of the bond-breaking and bond-forming processes.

For a [3+2] cycloaddition reaction with an azide, for example, the transition state would involve the concerted formation of two new C-N bonds. The activation energy calculated for this transition state would provide a quantitative measure of the reaction's feasibility.

Table 3: Calculated Activation Energies for Key Reaction Steps

| Reaction Type | Key Step | Calculated Activation Energy (kcal/mol) |

| Sonogashira Coupling | Oxidative Addition | 15-20 |

| [3+2] Cycloaddition | Concerted C-N bond formation | 20-25 |

Note: These are estimated values for illustrative purposes.

When this compound undergoes reactions where multiple products are possible, computational methods can predict the most likely outcome. For instance, in a hydrofunctionalization reaction across the triple bond, the regioselectivity (i.e., which carbon atom of the alkyne the new group attaches to) can be predicted by comparing the energies of the transition states leading to the different regioisomers. The isomer formed via the lower energy transition state will be the major product.

Stereoselectivity can also be addressed. For reactions that create a new stereocenter, the relative energies of the transition states leading to the different stereoisomers can be calculated to predict the diastereomeric or enantiomeric excess.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate the influence of different solvent environments on its conformational stability and explore the nature of its intermolecular interactions.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, ethanol (B145695), or a non-polar solvent like hexane. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. The trajectories of the atoms are then calculated by integrating Newton's laws of motion.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent are expected to have a significant impact on the behavior of this compound. In polar protic solvents, the iodine atom and the triple bond can act as sites for hydrogen bonding, influencing the rotational and vibrational motions of the molecule. The phenyl group, being non-polar, will likely favor interactions with non-polar solvent molecules or the non-polar regions of amphiphilic solvents. Computational studies on similar molecules have shown that solvent polarity can affect the stability and reactivity of chemical systems. rsc.org

Intermolecular Interactions: MD simulations can also reveal the preferred modes of intermolecular association for this compound. These interactions are crucial for understanding its physical properties in the condensed phase. The simulations would likely show a combination of π-π stacking interactions between the phenyl rings of adjacent molecules and halogen bonding involving the iodine atom. Halogen bonding is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on a neighboring molecule. Theoretical studies on halogen atom-benzene complexes have predicted the preferred structures of these interactions. nih.gov

A hypothetical representation of the interaction energies between two this compound molecules in different orientations, as could be derived from MD simulations, is presented in the table below.

| Interaction Type | Orientation | Estimated Interaction Energy (kcal/mol) |

| π-π Stacking | Parallel-displaced | -2.5 to -3.5 |

| Halogen Bonding | Head-to-tail (I to π-cloud) | -1.5 to -2.5 |

| T-shaped | Perpendicular | -1.0 to -2.0 |

This table is illustrative and represents the type of data that would be generated from computational studies.

Spectroscopic Property Prediction for this compound

Computational chemistry offers a suite of methods to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds.

The infrared (IR) and Raman spectra of this compound can be simulated using quantum chemical calculations, typically based on Density Functional Theory (DFT). These calculations provide the vibrational frequencies and their corresponding intensities.